molecular formula C15H24BNO4 B582065 3-(N-Boc-N-butylamino)phenylboronic acid CAS No. 925932-71-4

3-(N-Boc-N-butylamino)phenylboronic acid

Cat. No.: B582065
CAS No.: 925932-71-4
M. Wt: 293.17
InChI Key: PWGLYYWIKQFCSS-UHFFFAOYSA-N
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Description

3-(N-Boc-N-butylamino)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-N-butylamino)phenylboronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-N-butylamino)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: Phenols or other oxygenated derivatives.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

3-(N-Boc-N-butylamino)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Boc-N-butylamino)phenylboronic acid is unique due to the presence of both the Boc-protected butylamino group and the boronic acid group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

[3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGLYYWIKQFCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201225
Record name C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925932-71-4
Record name C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925932-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-(1,1-Dimethylethyl) N-(3-borylphenyl)-N-butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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